molecular formula C10H23Cl2N3O B2831396 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride CAS No. 2402829-34-7

1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride

Cat. No.: B2831396
CAS No.: 2402829-34-7
M. Wt: 272.21
InChI Key: DFGJUHNZLBPHFB-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an aminopropyl group attached to a dimethylpyrrolidine carboxamide backbone, and it is commonly used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N,N-dimethylpyrrolidine and 3-aminopropylamine.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol under controlled temperature and pressure conditions. A catalyst, such as a Lewis acid, may be used to facilitate the reaction.

    Formation of Intermediate: The initial reaction forms an intermediate compound, which is then further reacted with a carboxylating agent to introduce the carboxamide group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure dihydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced forms with altered functional groups.

    Substitution Products: Compounds with new functional groups replacing the aminopropyl group.

Scientific Research Applications

1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

    1-(3-Aminopropyl)imidazole: Shares the aminopropyl group but has an imidazole ring instead of a pyrrolidine ring.

    1-(3-Aminopropyl)piperidine: Similar structure with a piperidine ring.

    N,N-Dimethyl-3-aminopropylamine: Lacks the carboxamide group but has a similar aminopropyl and dimethylamine structure.

Uniqueness: 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-12(2)10(14)9-5-3-7-13(9)8-4-6-11;;/h9H,3-8,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGJUHNZLBPHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402829-34-7
Record name 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride
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